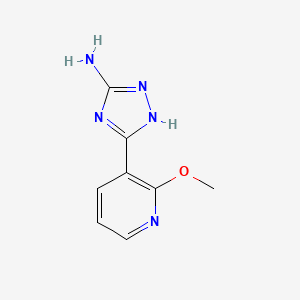
5-Amino-3-(2-methoxy-3-pyridyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(2-methoxy-3-pyridyl)-1H-1,2,4-triazole: is a heterocyclic compound that features a triazole ring substituted with an amino group and a methoxy-pyridyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-methoxy-3-pyridyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Substitution Reactions: The introduction of the amino group and the methoxy-pyridyl group can be achieved through nucleophilic substitution reactions. For instance, the amino group can be introduced by reacting the triazole ring with ammonia or an amine, while the methoxy-pyridyl group can be introduced through a reaction with a methoxy-pyridine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides can be used under appropriate conditions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Amino-3-(2-methoxy-3-pyridyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or pesticides, due to its potential biological activity. It may also find applications in materials science for the creation of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Amino-3-(2-methoxy-3-pyridyl)-1H-1,2,4-triazole depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific pathways. For example, it could inhibit the activity of a particular enzyme, thereby affecting a metabolic pathway and exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1H-1,2,4-triazole: Lacks the methoxy-pyridyl group, which may result in different biological activities and chemical properties.
3-(2-Methoxy-3-pyridyl)-1H-1,2,4-triazole:
5-Amino-3-(2-chloro-3-pyridyl)-1H-1,2,4-triazole: Substitutes the methoxy group with a chloro group, potentially altering its chemical and biological properties.
Uniqueness
The presence of both the amino group and the methoxy-pyridyl group in 5-Amino-3-(2-methoxy-3-pyridyl)-1H-1,2,4-triazole makes it unique compared to its similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H9N5O |
|---|---|
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
5-(2-methoxypyridin-3-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H9N5O/c1-14-7-5(3-2-4-10-7)6-11-8(9)13-12-6/h2-4H,1H3,(H3,9,11,12,13) |
Clé InChI |
UQPHCMZMQIZRMD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=N1)C2=NC(=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)

![5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13659481.png)






